molecular formula C24H24IO2P B13035324 tert-Butyl 2-iodo-2-(triphenylphosphoranylidene)acetate

tert-Butyl 2-iodo-2-(triphenylphosphoranylidene)acetate

Cat. No.: B13035324
M. Wt: 502.3 g/mol
InChI Key: DRRQHVUUJZVUKX-UHFFFAOYSA-N
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Description

tert-Butyl 2-iodo-2-(triphenylphosphoranylidene)acetate: is an organic compound with the molecular formula C24H25O2P. It is a versatile reagent used in organic synthesis, particularly in the Wittig reaction, which is a method for the synthesis of alkenes from aldehydes or ketones . This compound is known for its stability and reactivity, making it valuable in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-iodo-2-(triphenylphosphoranylidene)acetate typically involves the reaction of triphenylphosphine with tert-butyl bromoacetate, followed by iodination. The reaction conditions often include the use of solvents like chloroform or ethyl acetate, and the process is carried out under controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods

While specific industrial production methods are not widely documented, the compound is generally produced in laboratory settings for research and development purposes. The scalability of the synthesis process allows for its production in larger quantities if needed for industrial applications .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-iodo-2-(triphenylphosphoranylidene)acetate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can result in a variety of functionalized derivatives .

Mechanism of Action

The mechanism of action of tert-Butyl 2-iodo-2-(triphenylphosphoranylidene)acetate involves its role as a Wittig reagent. In the Wittig reaction, the compound reacts with aldehydes or ketones to form alkenes. The reaction proceeds through the formation of a phosphonium ylide intermediate, which then undergoes a [2+2] cycloaddition with the carbonyl compound, followed by a [2+2] cycloreversion to yield the alkene product .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to tert-Butyl 2-iodo-2-(triphenylphosphoranylidene)acetate include:

Uniqueness

The uniqueness of this compound lies in its specific reactivity due to the presence of the iodine atom, which allows for unique substitution reactions that are not possible with other Wittig reagents. This makes it a valuable tool in the synthesis of complex organic molecules .

Properties

Molecular Formula

C24H24IO2P

Molecular Weight

502.3 g/mol

IUPAC Name

tert-butyl 2-iodo-2-(triphenyl-λ5-phosphanylidene)acetate

InChI

InChI=1S/C24H24IO2P/c1-24(2,3)27-23(26)22(25)28(19-13-7-4-8-14-19,20-15-9-5-10-16-20)21-17-11-6-12-18-21/h4-18H,1-3H3

InChI Key

DRRQHVUUJZVUKX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C(=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)I

Origin of Product

United States

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